MC-Val-Cit-PAB-duocarmycin (chloride)
CAS No.:
Cat. No.: VC13773209
Molecular Formula: C54H65Cl2N9O9
Molecular Weight: 1055.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C54H65Cl2N9O9 |
---|---|
Molecular Weight | 1055.1 g/mol |
IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium;chloride |
Standard InChI | InChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1 |
Standard InChI Key | UNCKJRMATSMWHA-QMUBXYOZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] |
SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] |
Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-] |
Introduction
Structural and Chemical Properties
MC-Val-Cit-PAB-duocarmycin (chloride) features a modular structure comprising three key components:
-
Duocarmycin payload: A cytotoxic agent that binds to the minor groove of DNA, inducing irreversible alkylation and subsequent apoptosis .
-
MC-Val-Cit-PAB linker: A peptide sequence (maleimidocaproyl-valine-citrulline-para-aminobenzyloxycarbonyl) engineered for stability in circulation and selective cleavage by tumor-associated proteases .
-
Quaternary ammonium chloride: A bioreversible linkage that enhances solubility and pharmacokinetic properties .
The molecular formula of the chloride salt is C54H65Cl2N9O9, with a molecular weight of 1,055.05 g/mol . In its free base form (without the chloride counterion), the formula simplifies to C54H65ClN9O9 (molecular weight: 1,019.60 g/mol) . This distinction is critical for solubility and storage considerations.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 2055896-98-3 |
Solubility | 130 mg/mL in DMSO |
Storage Conditions | -20°C, protected from light, under nitrogen |
Purity | ≥98.16% |
The linker’s valine-citrulline (Val-Cit) sequence is selectively cleaved by cathepsin B, a lysosomal protease overexpressed in many tumors . This ensures localized activation of duocarmycin, minimizing damage to healthy tissues .
Pharmacokinetics and Stability
The incorporation of a quaternary ammonium group and chloride counterion significantly improves the compound’s pharmacokinetic profile:
-
Plasma stability: The linker remains intact in circulation, with a half-life exceeding 9 days in preclinical models .
-
Solubility: PEGylation variants (e.g., MC-vc-PAB-(PEG2)-duocarmycin DM) further enhance aqueous solubility, though these are distinct from the chloride form discussed here .
-
Biodistribution: The antibody component directs preferential accumulation in tumor tissues, achieving a tumor-to-plasma ratio of >10:1 in xenograft models .
Table 2: Comparative Linker Performance
Linker Type | Cleavage Specificity | Plasma Stability (t₁/₂) |
---|---|---|
MC-Val-Cit-PAB | Cathepsin B | >9 days |
Traditional Val-Cit | Multiple proteases | <2 days |
cBu-Cit | Cathepsin B | >10 days |
Preclinical Applications and Efficacy
In vitro and in vivo studies demonstrate potent antitumor activity across multiple cancer types:
-
Lymphoma models: MC-Val-Cit-PAB-duocarmycin ADCs induced tumor regression at doses as low as 3 mg/kg, with complete responses observed in 60% of treated subjects .
-
Solid tumors: The compound showed enhanced permeability and retention in breast and colon adenocarcinoma models, achieving IC₅₀ values of 0.2–1.5 nM .
-
Combination therapy: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) has been reported, likely due to immunogenic cell death triggered by DNA damage .
Challenges and Future Directions
Despite its promise, MC-Val-Cit-PAB-duocarmycin (chloride) faces hurdles:
-
Premature linker cleavage: Residual protease activity in plasma can lead to off-target toxicity, necessitating further linker optimization .
-
Species variability: Differences in rodent vs. human protease expression complicate translational studies .
-
Formulation stability: The compound degrades rapidly in solution, requiring lyophilized storage and reconstitution protocols .
Ongoing research focuses on next-generation linkers, such as disulfide-based systems and non-peptide scaffolds, to improve tumor specificity and payload release kinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume